molecular formula C13H20N2S B11815284 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B11815284
M. Wt: 236.38 g/mol
InChI Key: MYKBUGXGPJIDNG-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a propylpyrrolidine moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-5-(1-propylpyrrolidin-2-yl)pyridine, which can be synthesized using 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The thiol group is then introduced through a nucleophilic substitution reaction, where a suitable thiolating agent is used under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process involves the use of readily available raw materials and efficient catalytic systems to minimize reaction times and costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methyl and propylpyrrolidine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel therapeutics and materials with specific properties.

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16)

InChI Key

MYKBUGXGPJIDNG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CNC(=S)C=C2C

Origin of Product

United States

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